molecular formula C2Br6 B014528 Hexabromoethane CAS No. 594-73-0

Hexabromoethane

Cat. No. B014528
CAS RN: 594-73-0
M. Wt: 503.4 g/mol
InChI Key: POJPQMDDRCILHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Hexabromoethane and related compounds involves complex reactions and methods. For instance, the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane under specific conditions yields novel, highly branched, and symmetrical organopolysilanes, demonstrating the intricate procedures required for the synthesis of such compounds (Gilman & Harrell, 1967).

Molecular Structure Analysis

The molecular structure of Hexabromoethane has been analyzed through various methods, including electron diffraction studies. These studies have provided insights into the geometric properties and the phase transition behavior of solid Hexabromoethane. At temperatures above 177°C, Hexabromoethane transitions into a body-centered cubic lattice, indicating the influence of molecular geometry on its structural properties (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Reactions and Properties

Hexabromoethane undergoes various chemical reactions, highlighting its reactivity and the potential for forming new compounds. For example, the reaction of hexakis(dibromomethyl)benzene with nickel compounds at specific conditions yields hexabromotricyclobutabenzene and hexabromohexaradialene, showcasing the versatility of Hexabromoethane in synthetic chemistry (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

Physical Properties Analysis

The physical properties of Hexabromoethane, such as phase transition points and lattice structures, have been extensively studied. These studies provide valuable information on the behavior of Hexabromoethane under different temperature conditions, contributing to our understanding of its physical characteristics (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Properties Analysis

The chemical properties of Hexabromoethane, including its reactivity and the types of reactions it can undergo, are key areas of interest. The synthesis and characterization of compounds derived from Hexabromoethane, such as hexabromohexaradialene, illustrate the compound's significant role in the development of new materials and chemicals (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

Scientific Research Applications

  • Autoignition and Fuel Octane Rating : Hexabromoethane has been studied in the context of autoignition of hexane isomers under motored engine conditions. This research is crucial for understanding engine knock and fuel octane sensitivity, aiding in the comprehension of fuel octane rating factors (Curran et al., 1995).

  • Infrared Spectroscopy and Molecular Symmetry : Research on Hexabromoethane's equilibrium configuration (point group D3d) contributes to understanding the infrared spectrum selection rules for molecules with symmetries D3h, D′3h, or D3d. This is significant for spectroscopy and molecular structure analysis (Hamilton & Cleveland, 1944).

  • Molecular Encapsulation and Catalysis : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, related to hexabromoethane, show promise in understanding molecular behavior in confined spaces. This has potential applications in catalysis and molecular transport (Avram et al., 2011).

  • Polyurethane Coating Modification : Hexakis(2,3-epoxypropyl)cyclotriphosphazene, a compound related to hexabromoethane, has been used to modify polyurethane coatings. This modification increases thermal stability, flame retardancy, and hardness, while also impacting water contact angle and gloss (Byczyński et al., 2017).

  • Phase Transition Studies : Solid hexabromoethane's phase transition point has been identified at 177°C. The research indicates that the geometrical properties of the molecules mainly influence this transition, more than halogen substitution (Koide et al., 1974).

  • Supramolecular Interactions : Studies on the interactions between hexabromoethane and cyclopentadienyl ruthenium bromides reveal that significant interactions are not from close van der Waals contacts but rather from distant interactions between unsymmetrical electron distributions. This is crucial for understanding supramolecular chemistry (Fuller et al., 2012).

  • Environmental Fate and Toxicology : Hexabromocyclododecane, a compound related to hexabromoethane, is a persistent and widespread brominated flame retardant. Current research suggests potential health effects, but further research is needed for accurate regulatory decision-making (Marvin et al., 2011).

properties

IUPAC Name

1,1,1,2,2,2-hexabromoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPQMDDRCILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208128
Record name Hexabromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexabromoethane

CAS RN

594-73-0
Record name Hexabromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexabromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
178
Citations
T Koide, M Tsujino, K Sawada, T Oda - Bulletin of the Chemical …, 1974 - journal.csj.jp
The phase transition point of solid hexabromoethane was found at 177C, above which the crystal is a body centered cubic lattice with two molecules in a unit cell, having a cell length of …
Number of citations: 15 www.journal.csj.jp
GJ Snaauw, EH Wiebenga - Recueil des Travaux Chimiques …, 1942 - Wiley Online Library
The crystal structure of the orthorhombic modification of C 2 Br 6 has been investigated by X‐ray analysis. Rotation and Weissenberg diagrams give \documentclass{article}\pagestyle{…
RO Fuller, CS Griffith, GA Koutsantonis, KM Lapere… - …, 2012 - pubs.rsc.org
The interaction between hexabromoethane and [CpRu(CO)2Br] (Cp = (η-C5H5), results in the deposition of two different isostoichiometric co-crystals, 2[CpRu(CO)2Br]·C2Br6, one …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
DT Hamilton, FF Cleveland - The Journal of Chemical Physics, 1944 - pubs.aip.org
Raman frequencies, relative intensities, and depolarization factors are reported for hexachloroethane and hexabromoethane. The relative intensities and depolarization factors were …
Number of citations: 16 pubs.aip.org
LB Seely Jr, JE Willard - Journal of the American Chemical …, 1947 - ACS Publications
… We have assumed that this was due to theformation of hexabromoethane from two … of radiobromine) was very much higher than the quantum yield for the formation of hexabromoethane …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
G Mandel, J Donohue - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
Bicuculline, C20H17NO6, a phthalideisoquinoline alkaloid, is of current interest due to its possible activity as a specific antagonist of the inhibitory function of: e-aminobutyric acid in the …
Number of citations: 26 scripts.iucr.org
KE Collins, G Harbottle - Radiochimica Acta, 1964 - degruyter.com
… 82Br atoms in hexabromoethane was explored to the … hexabromoethane the result is either no change or an increase of the retention. In almost every case, including hexabromoethane…
KE Collins, G Habbottle - Radiochimica Acta, 1964 - degruyter.com
The influence of defects produced by.gamma radiation exposures of 2 to 1400 r on the subsequent thermal annealing of 82 Br in crystalline C 2 Br 6 was investigated at annealing …
KE Collins, JE Willard - The Journal of Chemical Physics, 1962 - pubs.aip.org
The effects of ionizing radiation and thermal treatment on the chemical fate of Br 82 atoms produced in solid C 2 Br 6 by the Br 81 (n,γ)Br 82 process have been investigated. Three …
Number of citations: 11 pubs.aip.org
B Woost, D Bougeard - Journal of Physics and Chemistry of Solids, 1986 - Elsevier
The IR (20–1000cm −1 ) and Raman (5–1000cm −1 ) spectra of crystalline hexabromoethane (HBE) have been recorded. The internal modes are interpreted with the help of a normal …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.